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Thymidine 3',5'-diacetate

Catalog No.
S8096941
CAS No.
M.F
C14H18N2O7
M. Wt
326.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine 3',5'-diacetate

Product Name

Thymidine 3',5'-diacetate

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1

InChI Key

RGVBNBFNSBMXID-QJPTWQEYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C

Thymidine 3',5'-diacetate is a chemical compound that belongs to the class of nucleoside derivatives, specifically a modified form of thymidine. It is characterized by the presence of two acetyl groups at the 3' and 5' hydroxyl positions of the thymidine molecule. This modification alters its chemical properties and biological activity, making it a useful compound in various scientific research applications. The molecular formula for Thymidine 3',5'-diacetate is C14H18N2O7C_{14}H_{18}N_{2}O_{7}, and its IUPAC name is [(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate .

  • Hydrolysis: The acetyl groups can be hydrolyzed in acidic or basic conditions, resulting in the formation of thymidine. This reaction is crucial for studying the stability and reactivity of the compound under different conditions.
  • Oxidation and Reduction: While less common, Thymidine 3',5'-diacetate can participate in oxidation and reduction reactions depending on the reagents used.
  • Substitution Reactions: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.

Thymidine 3',5'-diacetate exhibits notable biological activity primarily through its role as a substrate in DNA synthesis. Once incorporated into DNA, it can interfere with normal replication processes. The compound targets several enzymes, including thymidylate kinase and uridine phosphorylase, influencing pathways related to DNA synthesis and repair. Its incorporation into DNA can lead to modulation of cellular processes such as replication and transcription, making it a valuable tool in molecular biology research.

The synthesis of Thymidine 3',5'-diacetate typically involves the acetylation of thymidine using acetic anhydride in the presence of a base like pyridine. The general procedure includes:

  • Dissolving thymidine in a suitable solvent.
  • Adding acetic anhydride and pyridine to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until completion.
  • Purifying the product through crystallization or chromatography techniques to obtain high purity yields.

This method is scalable for industrial production, where larger reactors are used to maintain precise control over reaction conditions.

Thymidine 3',5'-diacetate has several applications across different fields:

  • Scientific Research: It serves as a precursor in synthesizing other nucleoside analogs and derivatives, aiding studies on DNA synthesis mechanisms.
  • Biochemical Studies: The compound is utilized to explore DNA repair mechanisms and cellular replication processes due to its ability to integrate into DNA strands.
  • Pharmaceutical Development: Research is ongoing into its potential antiviral and anticancer properties, leveraging its interference with DNA synthesis pathways.

Interaction studies involving Thymidine 3',5'-diacetate focus on its role as a substrate for key enzymes involved in nucleotide metabolism. It modulates enzyme activities such as those of thymidylate kinase and uridine phosphorylase, which are critical in the salvage pathway of deoxythymidine monophosphate synthesis. These interactions can influence cellular proliferation rates and have implications for cancer research where DNA synthesis regulation is pivotal .

Thymidine 3',5'-diacetate can be compared with other related compounds based on their structural modifications and biological activities:

Compound NameDescriptionUnique Features
Thymidine 5'-monophosphateA phosphorylated form of thymidine involved in DNA synthesisLacks acetyl groups; directly participates in phosphorylation reactions
Thymidine 5'-triphosphateAnother phosphorylated derivative crucial for DNA replicationContains three phosphate groups; highly reactive
ThymidineThe unmodified nucleoside that serves as a building block for DNANo modifications; directly incorporated into DNA
Thymidine 5-thio-3',5'-diacetateA thioether derivative that may exhibit different reactivityContains sulfur; alters chemical properties

The uniqueness of Thymidine 3',5'-diacetate lies in its specific acetylation pattern at both hydroxyl positions, which affects its solubility, reactivity, and biological interactions compared to other nucleoside derivatives .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

326.11140092 g/mol

Monoisotopic Mass

326.11140092 g/mol

Heavy Atom Count

23

Dates

Last modified: 02-18-2024

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